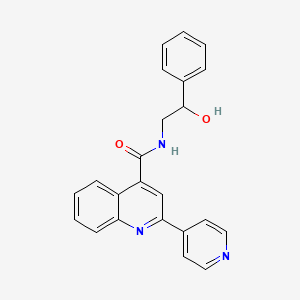

N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide

Description

N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a quinoline-4-carboxamide derivative characterized by a 4-pyridyl substituent at the quinoline C2 position and a 2-hydroxy-2-phenylethyl group attached to the carboxamide nitrogen. The hydroxy-phenylethyl moiety may enhance solubility or influence target binding compared to other alkyl or aryl substituents .

Properties

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c27-22(17-6-2-1-3-7-17)15-25-23(28)19-14-21(16-10-12-24-13-11-16)26-20-9-5-4-8-18(19)20/h1-14,22,27H,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOAVFAPMOYVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the pyridyl group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.

Attachment of the hydroxy-phenylethyl group: This can be done through a Friedel-Crafts acylation reaction followed by reduction and subsequent hydroxylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

Substitution: The pyridyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: PCC, KMnO4, CrO3

Reducing agents: NaBH4, LiAlH4

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of various substituted derivatives

Scientific Research Applications

Chemistry: As a ligand in coordination chemistry and catalysis.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic agent for diseases like cancer, infections, and neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields: Analogs with dimethylaminopropyl side chains (e.g., 5a1, 5a2) show moderate yields (59–65%), while morpholine-containing derivatives (e.g., 5a5) have slightly lower yields (59%) .

- Purity : Most compounds exhibit >97% HPLC purity, critical for biological evaluations .

- Biological Activity : Antibacterial activity is linked to substituted phenyl groups at C2 (e.g., 5a1–5a5), whereas antiviral activity () correlates with furyl or benzothiazolyl substituents .

Impact of Substituents on Physicochemical Properties

- Hydroxy-Phenylethyl Group: The target compound’s 2-hydroxy-2-phenylethyl side chain may improve water solubility compared to purely hydrophobic groups (e.g., 5a1’s dimethylaminopropyl) . Similar hydroxyl-containing analogs (e.g., 1146934-96-4, ) demonstrate enhanced solubility but require stability testing .

- Pyridyl vs.

Biological Activity

N-(2-hydroxy-2-phenylethyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a synthetic organic compound classified as a quinoline derivative. This compound is notable for its diverse biological activities, which have garnered attention in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

- IUPAC Name : N-(2-hydroxy-2-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide

- Molecular Formula : C23H19N3O2

- CAS Number : 1144428-70-5

The compound features a quinoline core, a pyridine group, and a hydroxy-phenylethyl substituent, which contribute to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activities and influence cellular signaling pathways, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions.

Therapeutic Potential

Research indicates that this compound exhibits promising activity against several diseases:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.

Study 1: Anticancer Activity

In a study assessing the anticancer effects of quinoline derivatives, this compound was found to induce cell cycle arrest in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 45 |

Study 2: Antimicrobial Activity

A separate investigation evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives known for their biological activities:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Chloroquine | Antimalarial | Well-studied for malaria treatment |

| Quinine | Antimalarial | Natural product derived from cinchona bark |

| Nicotinamide | Metabolic regulation | Involved in NAD+ synthesis |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.